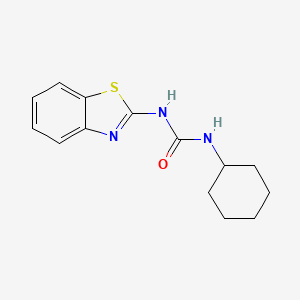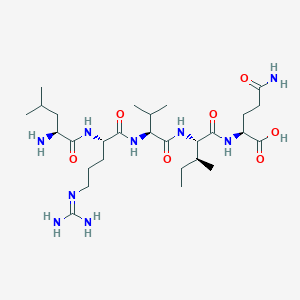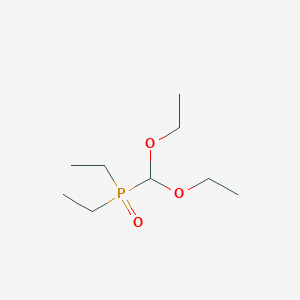![molecular formula C10H16N4O2 B14163499 N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 369404-10-4](/img/structure/B14163499.png)
N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide is a chemical compound with a complex structure that includes a pyridazine ring, a carboxamide group, and a dimethylamino propyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide or toluene, and may require the use of catalysts or other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced amine derivatives .
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: A similar compound with a methacrylamide group instead of a pyridazine ring.
N-[3-(dimethylamino)propyl]hexadecanamide: Another related compound with a hexadecanamide group.
Uniqueness
N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
369404-10-4 |
|---|---|
Formule moléculaire |
C10H16N4O2 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-14(2)7-3-6-11-10(16)8-4-5-9(15)13-12-8/h4-5H,3,6-7H2,1-2H3,(H,11,16)(H,13,15) |
Clé InChI |
LUCVMRNTJBVHJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C1=NNC(=O)C=C1 |
Solubilité |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14163420.png)
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)


![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)

![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)


